molecular formula C9H6N2S B1330634 Benzothiazole-2-acetonitrile CAS No. 56278-50-3

Benzothiazole-2-acetonitrile

Cat. No.: B1330634
CAS No.: 56278-50-3
M. Wt: 174.22 g/mol
InChI Key: ZMZSYUSDGRJZNT-UHFFFAOYSA-N
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Description

Benzothiazole-2-acetonitrile is a chemical compound with the molecular formula C9H6N2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dye stuffs .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzothiazole-2-acetonitrile is typically synthesized by the reaction of 1-amino-2-mercaptobenzene (o-aminothiophenol) with the monoiminoether hydrochloride of malononitrile . This reaction involves the formation of a thiazole ring, which is a key structural component of the compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole-2-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

Benzothiazole-2-acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • 2-Phenylbenzothiazole

Comparison: Benzothiazole-2-acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to other benzothiazole derivatives. For instance, 2-aminobenzothiazole and 2-mercaptobenzothiazole have amino and mercapto groups, respectively, which lead to different chemical behaviors and applications .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZSYUSDGRJZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321646
Record name Benzothiazole-2-acetonitrile
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Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56278-50-3
Record name 2-Benzothiazoleacetonitrile
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Record name Benzothiazole-2-acetonitrile
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Record name 2-(1,3-benzothiazol-2-yl)acetonitrile
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Synthesis routes and methods I

Procedure details

To a solution of malonodinitrile (13.22 g, 0.200 mole) in dry chloroform (100 mL) was added ethanol (9.2 g, 0.200 mole). Hydrogen chloride (8.0 g, 0.220 mole) was passed into the solution at room temperature and the resulting suspension was stirred for an additional 16 hours at room temperature. The excess of hydrogen chloride was removed by passing dry nitrogen into the reaction mixture. A solution of o-aminothiophenol (25 g, 0.200 mole) in chloroform was added to the reaction mixture dropwise during 30 min and the reaction mixture was stirred for 1 hour at 60° C. After that the reaction mixture was cooled to room temperature, washed with water (2×100 mL) and dried with magnesium sulfate. Chloroform was removed using a rotary evaporator. The solid residue was recrystallized from ethyl alcohol. White crystals. The yield was 26.1 g (75% of theory). Mp=101-103° C.
Quantity
13.22 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of malonitrile (6.61 g) and acetic acid (60 ml) in ethanol (100 ml) was added o-amino thio-phenol (7 ml) and the reaction was conducted at room temperature for 16 hours. This reaction mixture was diluted with ethyl acetate (200 ml) and washed with 5% aqueous sodium chloride solution. The organic layer was further washed with 3N NaOH (200 ml) and saturated NaCl solution (200 ml) and dried and the solvent was distilled off under reduced pressure. The residue was crystallized from IPE to give 2-benzothiazoleacetonitrile (13.8 g). This crystalline product (10.45 g) was dissolved in DMF (100 ml), and after addition of 60% sodium hydride (1.44 g) under ice-cooling, the solution was heated to 60° C. and stirred for 30 minutes. After cooling to room temperature, ethyl 6-bromohexanoate (5.31 ml) was added and the reaction was conducted at 60° C. for 30 minutes. After cooling to 10° C. or less, the reaction mixture was diluted with pure water (300 ml) and extracted with ethyl acetate (200 ml) twice. The pooled organic layer was washed with saturated aqueous sodium chloride solution and dried. The solvent was then distilled off under reduced pressure and the residue was purified by silica gel column chromatography (hexane-ethyl acetate=4:1) to provide ethyl 7-(benzothiazol-2-yl)-7-cyanoheptanoate (3.0 g).
Quantity
6.61 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic applications of Benzothiazole-2-acetonitrile?

A1: this compound serves as a crucial building block in synthesizing various heterocyclic compounds. Research highlights its use in:

  • Knoevenagel Condensation: This reaction utilizes this compound with aromatic aldehydes to create (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles. These reactions can be performed under microwave irradiation and solvent-free conditions, offering advantages like reduced reaction times and good product yields [, ].
  • Pyrazole and Pyrrolo[2,1-b]benzothiazole Synthesis: Reactions with hydrazonoyl chlorides allow for the creation of novel, polysubstituted pyrazole and pyrrolo[2,1-b]benzothiazole derivatives [].
  • Triazole Synthesis: Reacting this compound with 2-nitrophenyl azide yields 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. This triazole shows potential for antiproliferative activity and further ring annulation reactions [].

Q2: Are there any catalytic systems where this compound plays a significant role?

A2: While not a catalyst itself, this compound acts as a reactant in systems where catalysis is crucial. For example:

  • Deep Eutectic Solvents: Choline chloride and urea-based deep eutectic solvents have been successfully employed as efficient catalytic systems for Knoevenagel condensations involving this compound []. This highlights the compound's compatibility with greener and more sustainable catalytic approaches.
  • Nano-Fe3O4 Encapsulated-Silica Particles: These particles, functionalized with a primary amine, effectively catalyze Knoevenagel condensations using this compound. The magnetic properties of the catalyst allow for easy separation and recyclability, making it a practical choice for large-scale synthesis [].

Q3: How does the structure of this compound relate to its applications in materials science?

A3: The presence of the benzothiazole and acetonitrile moieties in this compound influences its electronic properties, making it valuable in materials science:

  • Naphthalenediimide Derivatives: Incorporating this compound into naphthalenediimide (NDI) structures leads to materials with desirable electron transport properties []. These NDI derivatives show promise in organic field-effect transistors (OFETs) and perovskite solar cells due to their tunable energy levels and strong electron affinities [].

Q4: What analytical techniques are typically used to characterize this compound and its derivatives?

A4: Common techniques for analysis include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and configuration of this compound derivatives, particularly in confirming the E isomer's stability in (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles [].
  • UV-Vis Spectroscopy: Employed to characterize the optical properties of this compound derivatives, especially when incorporated into materials like NDI-based OFETs and perovskite solar cells [].
  • Cyclic Voltammetry: This electrochemical technique is valuable for studying the redox properties and determining the energy levels (HOMO/LUMO) of this compound derivatives, particularly in the context of materials science applications [].

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